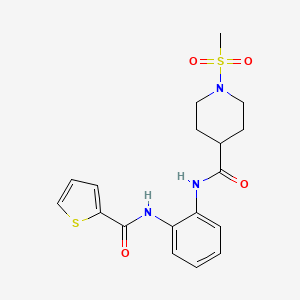

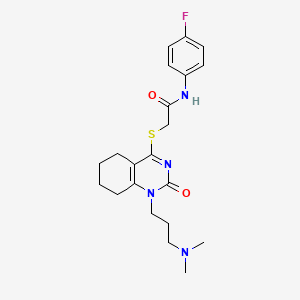

5-氯-N-环丙基-2-甲氧基-N-(噻吩-3-基甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide” represents a class of compounds known for their involvement in chemical synthesis and potential biological activities. While specific research directly on this compound was not found, related studies on similar benzenesulfonamide derivatives provide insights into the synthesis, molecular structure, chemical reactions, and properties of this class of compounds.

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds typically involves cascade reactions or interaction with thiourea in the presence of catalysts. For instance, Rozentsveig et al. (2011) detailed a cascade synthesis involving benzenesulfonamide reacted with thiourea, indicating a complex synthesis pathway for similar compounds (Rozentsveig et al., 2011).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been determined through X-ray crystallography, showcasing the compound’s crystalline form and molecular interactions. Al-Hourani et al. (2015) presented the crystal structure of tetrazole derivatives, highlighting the planarity of tetrazole rings and their interactions, which might be comparable in complexity and structural characteristics to the compound (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Chemical properties of benzenesulfonamide derivatives involve reactions with various reagents to produce compounds with potential biological activities. Żołnowska et al. (2016) synthesized novel benzenesulfonamide derivatives with anticancer activities, indicating the chemical reactivity of these compounds towards the development of biologically active molecules (Żołnowska et al., 2016).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies on related compounds provide insights into these properties, essential for understanding the behavior and application of “5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide” in scientific research.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming bonds, and activity in biological systems, are integral to the utility of benzenesulfonamide derivatives. The synthesis and evaluation of these compounds for inhibitory activities against various enzymes or receptors, as explored by Pal et al. (2003), demonstrate the broad chemical functionality of this class of compounds (Pal et al., 2003).

科学研究应用

铃木-宫浦偶联

铃木-宫浦(SM)偶联反应是一种形成碳-碳键的强大方法。它涉及在钯催化剂的作用下,有机硼化合物与有机卤化物或拟卤化物(如芳基氯化物或溴化物)的交叉偶联。SM 偶联的成功在于其温和的反应条件和官能团耐受性。 具体而言,该化合物在 SM 偶联反应中用作有机硼试剂,有助于构建复杂的分子 .

胺合成中的转移氢化

该化合物作为一种通用的催化剂,通过亚胺的转移氢化实现了更环保的胺合成。该过程使羰基化合物的还原胺化成为可能,从而导致胺的形成。 其应用有助于可持续和高效的合成路线 .

末端烯烃的正式反马氏加胺

在烯烃官能化方面,该化合物可以参与正式的反马氏加胺反应。 通过在双键上添加一个氨基,它允许区域选择性地形成新的 C-N 键 .

钯催化的 Hiyama 交叉偶联

该化合物在通过钯催化的 Hiyama 交叉偶联反应制备联芳基中发挥作用。 该过程涉及芳基三氟硅烷与该化合物的偶联,导致联芳基化合物的形成 .

抑制 NLRP3 炎症小体活化

研究表明,该化合物对 NLRP3 炎症小体表现出抑制活性,这在急性心肌梗死的背景下尤为重要。 NLRP3 炎症小体放大炎症反应,像这样的化合物可能具有治疗潜力 .

安全和危害

This chemical is considered hazardous. It’s harmful if swallowed, in contact with skin, or if inhaled . It’s advised to use this compound only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact, it’s recommended to wash with plenty of soap and water .

作用机制

Target of Action

The primary target of 5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is human carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, human carbonic anhydrase B, by acting as an inhibitor This means it binds to the enzyme and reduces its activity

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific context in which it is used. For instance, benzenesulfonamide derivatives, which include this compound, have been found to be effective in the treatment of proliferative diseases such as cancer . This suggests that the compound could have a range of potential effects depending on the disease state and the specific cellular environment.

属性

IUPAC Name |

5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S2/c1-20-14-5-2-12(16)8-15(14)22(18,19)17(13-3-4-13)9-11-6-7-21-10-11/h2,5-8,10,13H,3-4,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYRBZQPLAZOLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC2=CSC=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide](/img/structure/B2490292.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2490295.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2490297.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2490303.png)

![N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2490310.png)

![4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490311.png)

![N-(4-fluorophenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2490313.png)